Ecgonidine Methyl Ester-d3
Description
Contextualization of Ecgonidine (B1247834) Methyl Ester within the Ecgonine (B8798807) Alkaloid Chemical Space
The chemical lineage of Ecgonidine Methyl Ester-d3 begins with the tropane (B1204802) alkaloids, a class of naturally occurring compounds characterized by a distinctive bicyclic tropane ring structure. cerilliant.comoup.com This family is most famously represented by plants in the Solanaceae and Erythroxylaceae families. cerilliant.comoup.com The ecgonine alkaloids, derived from the coca plant (Erythroxylum coca), form a significant subgroup within this chemical space. oup.com
The principal and most well-known ecgonine alkaloid is cocaine. mdpi.com Within the human body, cocaine undergoes extensive metabolism, primarily through two main pathways: enzymatic hydrolysis and spontaneous hydrolysis. research-solution.comfaa.gov These processes lead to the formation of major metabolites such as benzoylecgonine (B1201016) (BZE) and ecgonine methyl ester (EME). research-solution.comresearchgate.net Further degradation of these metabolites can yield ecgonine (ECG). oup.comcymitquimica.com
A crucial distinction arises when cocaine is heated to high temperatures, as is the case when it is smoked in the form of "crack." This pyrolysis (thermal degradation) process generates anhydroecgonine (B8767336) methyl ester (AEME), also known as methylecgonidine. research-solution.comnih.govcore.ac.uk AEME is not a significant metabolite when cocaine is administered via other routes, making it a specific biomarker for identifying crack cocaine use. research-solution.comnih.govcore.ac.uk this compound is the isotopically labeled analog of this key pyrolysis product.
Table 1: Key Compounds in the Ecgonine Alkaloid Family
| Compound Name | Role/Significance |
|---|---|
| Cocaine | Parent alkaloid from Erythroxylum coca |
| Benzoylecgonine (BZE) | Major hydrolytic metabolite of cocaine |
| Ecgonine Methyl Ester (EME) | Major hydrolytic metabolite of cocaine |
| Ecgonine (ECG) | Final degradation product of BZE and EME |
Fundamental Principles and Advantages of Deuterium (B1214612) Labeling in Organic Molecules
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by an isotope of the same element. In the case of this compound, three hydrogen atoms (protium, ¹H) in the methyl ester group are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. nih.gov This substitution results in a molecule that is chemically almost identical to its non-labeled counterpart but has a higher molecular weight. tdx.cat
The primary advantages of using deuterium-labeled compounds, particularly as internal standards in analytical chemistry, include:
Co-elution with the Analyte: The deuterated standard and the target analyte (in this case, AEME) have nearly identical chemical and physical properties. This ensures they behave similarly during sample preparation (e.g., extraction) and chromatographic separation, eluting at the same retention time. nih.gov
Correction for Matrix Effects: Biological samples like urine or blood are complex matrices that can interfere with the analysis, often causing ion suppression or enhancement in mass spectrometry. nih.gov Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, its signal can be used to accurately correct for these variations and improve quantitative precision. nih.gov
Improved Accuracy and Precision: By accounting for variability during sample preparation and instrumental analysis, deuterated internal standards significantly enhance the accuracy and reliability of quantitative measurements. researchgate.netnih.gov
Mass Spectrometric Differentiation: Despite co-eluting chromatographically, the deuterated standard and the analyte are easily distinguished by a mass spectrometer due to their difference in mass-to-charge ratio (m/z). nih.gov For this compound, the molecular weight is increased by three mass units compared to the unlabeled AEME. nih.gov
Historical Trajectory of Isotopically Labeled Internal Standards in Quantitative Analytical Chemistry
The use of isotopic tracers in biochemical research dates back to the 1930s with the work of Rudolph Schoenheimer, who used deuterium to study the metabolism of fats and sterols. researchgate.net This pioneering work established the principle of using isotopes to track the fate of molecules in biological systems. researchgate.net Initially, research relied on both stable isotopes and radioisotopes like carbon-14 (B1195169) and tritium. researchgate.net
The advent and refinement of mass spectrometry (MS), particularly its coupling with chromatographic techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS), revolutionized quantitative analysis. Isotope Dilution Mass Spectrometry (IDMS) emerged as a definitive and highly accurate quantification method. oup.com IDMS involves adding a known quantity of an isotopically labeled version of the analyte to a sample. oup.com The concentration of the native analyte is then determined by measuring the ratio of the non-labeled to the labeled form.
Stable isotope-labeled standards, especially deuterated ones, became the "gold standard" for quantitative mass spectrometry for several reasons. nih.gov They were found to be superior to using structurally related but different compounds as internal standards because their behavior so closely mimics the analyte of interest. tdx.cat This approach has become indispensable in fields requiring high precision and accuracy, such as clinical chemistry, pharmaceutical research, environmental analysis, and forensic toxicology. cerilliant.comnih.gov
Rationale for the Specific Synthesis and Application of this compound
The primary reason for the synthesis and use of this compound is to serve as an ideal internal standard for the quantitative analysis of anhydroecgonine methyl ester (AEME). nih.gov The detection of AEME in biological specimens is forensically significant because it is a specific biomarker for the use of smoked "crack" cocaine. research-solution.comcore.ac.uk
Standard cocaine metabolism produces BZE and EME, which are routinely tested for. However, the presence of these metabolites alone does not distinguish the route of administration. oup.com Since AEME is formed through the pyrolysis of cocaine, its presence in urine, hair, or sweat provides strong evidence that the individual has smoked the drug. oup.comresearch-solution.comcore.ac.uk
To accurately and reliably quantify the low concentrations of AEME often found in biological samples, a robust analytical method is required. Isotope Dilution Mass Spectrometry using this compound provides the necessary specificity and sensitivity. cerilliant.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte (AEME) during extraction, handling, or injection into the instrument can be precisely accounted for, leading to a highly accurate final measurement. nih.gov
Overview of Current Research Applications and Methodological Advancements Involving this compound
This compound is almost exclusively used in the context of forensic and clinical toxicology for the confirmation of crack cocaine use. cerilliant.comnih.gov Its application is integral to advanced analytical methods developed for this purpose.
Research Applications:
Forensic Toxicology: Used in the analysis of post-mortem samples and in drug-facilitated crime investigations to determine if crack cocaine was involved. researchgate.net
Workplace Drug Testing and Clinical Monitoring: Employed in specialized drug testing programs to differentiate between powder cocaine and crack cocaine use, which can have implications for treatment and legal outcomes. cerilliant.com
Pharmacokinetic Studies: Utilized in research to study the formation, distribution, and elimination of AEME in the body after smoking cocaine.
Methodological Advancements: Modern analytical methods for AEME detection rely heavily on this compound as an internal standard. The primary techniques are:
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a foundational technique for analyzing cocaine and its metabolites. Samples, such as extracts from hair or urine, are often derivatized to increase their volatility before being injected into the GC-MS system. oup.com this compound is added prior to extraction to ensure accurate quantification. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly popular due to its high sensitivity and specificity, often without the need for derivatization. research-solution.com LC-MS/MS methods have been developed for the simultaneous analysis of cocaine, its major metabolites, and pyrolysis products like AEME from various biological matrices. The use of this compound in these assays is critical for compensating for matrix effects and ensuring reliable quantification, with validated methods demonstrating high precision and accuracy.
Table 2: Analytical Methods Utilizing this compound
| Analytical Technique | Sample Types | Key Advantage | Role of this compound |
|---|---|---|---|
| GC-MS | Hair, Urine | High separation efficiency | Internal standard for quantification, corrects for sample loss and derivatization variability. oup.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
184.25 g/mol |
IUPAC Name |
trideuteriomethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1/i2D3 |
InChI Key |
MPSNEAHFGOEKBI-CWYCHJBSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC[C@@H]2CC[C@H]1N2C |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Ecgonidine Methyl Ester D3
Strategies for Targeted Deuterium (B1214612) Atom Introduction into the Methyl Moiety
The primary strategy for introducing a trideuteromethyl (-CD3) group into the Ecgonidine (B1247834) Methyl Ester molecule is through the esterification of the precursor carboxylic acid, anhydroecgonine (B8767336) (ecgonidine), using a deuterated methyl source. This late-stage isotopic labeling approach is efficient as it incorporates the deuterium atoms at the final step of the synthesis, minimizing potential loss of the isotope in preceding reactions.
The most common and cost-effective reagent for this purpose is deuterated methanol (B129727) (CD3OD). nih.gov The reaction involves the acid-catalyzed esterification (Fischer esterification) of the anhydroecgonine carboxyl group with CD3OD. masterorganicchemistry.comchemguide.co.uk This method ensures that the deuterium atoms are specifically located on the methyl group of the ester, providing a stable isotopic label.
Alternative, though less direct, strategies could involve the use of other trideuteromethylating agents. For instance, reagents like trimethylsulfoxonium (B8643921) iodide prepared from deuterated DMSO can act as electrophilic CD3-donors. nih.gov However, for ester formation, the use of deuterated methanol remains the most straightforward and widely applicable method.
Precursor Selection and Optimization for Efficient Ecgonidine Methyl Ester Skeleton Assembly
The core structure of the target molecule is the anhydroecgonine (ecgonidine) skeleton. The selection of an appropriate precursor is critical for an efficient synthesis. There are several established routes to obtain this skeleton.
One common precursor is cocaine itself. Through a process of hydrolysis followed by dehydration, cocaine can be converted to anhydroecgonine. wikipedia.orggoogle.com This method involves refluxing cocaine in a strong acid, such as concentrated hydrochloric acid, to first hydrolyze the benzoyl ester and methyl ester groups to form ecgonine (B8798807), which is then dehydrated to yield anhydroecgonine. oup.com
Alternatively, de novo synthetic routes that avoid the use of controlled substances like cocaine are available. These methods offer greater flexibility and are not subject to the same regulatory constraints. Synthetic approaches can start from simpler, more readily available chemicals:
From 2,4,6-cycloheptatriene-7-carboxylic acid: Reaction with methylamine (B109427) can produce the bicyclic tropane (B1204802) skeleton of methylecgonidine. wikipedia.org
Tandem Cyclopropanation/Cope Rearrangement: A more advanced method involves the reaction of N-protected pyrrole (B145914) with a diazobutenoate in the presence of a rhodium catalyst to form the azabicyclic system of anhydroecgonine methyl ester. wikipedia.org
The choice of precursor often depends on the availability of starting materials, scalability, and regulatory considerations. For laboratory-scale synthesis of an analytical standard, the degradation of cocaine is a viable, though regulated, pathway.
Detailed Synthetic Routes and Reaction Mechanisms for Deuterium Incorporation
The incorporation of deuterium into the methyl ester function is typically achieved after the formation of the anhydroecgonine carboxylic acid.
One-Pot Deuteration and Esterification Procedures
While a true one-pot synthesis starting from a simple precursor to the final deuterated product is complex, a one-pot procedure for the esterification step itself is standard practice. The Fischer esterification method allows for the direct conversion of the anhydroecgonine carboxylic acid to its deuterated methyl ester in a single reaction vessel.
The mechanism for this acid-catalyzed esterification proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H2SO4 or dry HCl gas) protonates the carbonyl oxygen of the anhydroecgonine carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack by Deuterated Methanol: A molecule of deuterated methanol (CD3OD) acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water (H2O), a good leaving group.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, Ecgonidine Methyl Ester-d3. masterorganicchemistry.com
To drive the reaction to completion, an excess of the deuterated methanol is typically used, and any water formed may be removed. masterorganicchemistry.com
Multi-Step Synthesis with Intermediate Purification and Deuteration
A more controlled and common approach involves a multi-step synthesis where the anhydroecgonine precursor is first synthesized and purified before the final deuteration step.
Step 1: Synthesis of Anhydroecgonine Hydrochloride from Cocaine A common laboratory preparation involves the acid-catalyzed degradation of cocaine. oup.com
Cocaine hydrochloride is refluxed in concentrated hydrochloric acid. This harsh condition hydrolyzes both the benzoyl ester and the methyl ester, and subsequently dehydrates the resulting ecgonine to form anhydroecgonine.
The reaction mixture is cooled, and the by-product, benzoic acid, is removed by extraction with an organic solvent like diethyl ether.
The aqueous phase, containing anhydroecgonine hydrochloride, is then evaporated to dryness. oup.com
Step 2: Deuterated Esterification of Anhydroecgonine The purified anhydroecgonine hydrochloride is then esterified using deuterated methanol.
The anhydroecgonine hydrochloride is dissolved in dry, deuterated methanol (CD3OD).
Dry hydrogen chloride gas is bubbled through the solution, or another acid catalyst like sulfuric acid is added. oup.com
The mixture is heated under reflux for several hours to facilitate the esterification. oup.com
After the reaction is complete, the solvent is removed under vacuum to yield the crude this compound.
This multi-step approach allows for the purification of the intermediate, which can lead to a cleaner final product with higher purity.
Purification and Isolation Techniques for High-Purity this compound
The purification of isotopically labeled compounds is a critical step to ensure their suitability as analytical standards. moravek.com Any impurities could interfere with the analytical assay and compromise the accuracy of the results.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are the most effective methods for purifying this compound.
Column Chromatography: This is a standard technique for the initial purification of the crude product. The crude ester is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the desired product from unreacted starting materials and by-products.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is the method of choice. moravek.com It offers superior resolution and efficiency compared to standard column chromatography. A reversed-phase HPLC system, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is commonly employed for the purification of polar organic molecules like this compound. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Fractions containing the pure compound are collected, and the solvent is evaporated to yield the final high-purity product.
The purity of the final product is typically assessed using analytical techniques such as NMR spectroscopy to confirm the structure and isotopic incorporation, and mass spectrometry to verify the correct mass and isotopic distribution.
Crystallization and Recrystallization Protocols
The purification of this compound is a critical step to ensure the final product meets the high purity standards required for its use as an analytical reference material. While specific crystallization protocols for the deuterated isotopologue are not extensively detailed in publicly available literature, standard organic chemistry techniques for tropane alkaloids can be applied. These methods focus on separating the desired compound from reaction byproducts, unreacted starting materials, and any potential isotopic contaminants.
Crystallization is typically initiated after initial purification steps, such as column chromatography, have been performed to isolate the crude product. researchgate.net The selection of an appropriate solvent system is paramount for successful crystallization. For tropane alkaloids, which are often moderately polar, a range of solvents may be explored. researchgate.net A common approach is to dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble at an elevated temperature, followed by gradual cooling to induce crystal formation. Solvents like ethanol, methanol, or acetone (B3395972) might be suitable for dissolution.
Alternatively, anti-solvent crystallization can be employed. In this technique, the compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (the anti-solvent) in which the compound is poorly soluble is slowly added. This reduces the solubility of the solute, leading to precipitation and crystal growth. For a compound like this compound, dissolving it in a solvent such as chloroform (B151607) or methanol and then adding a non-polar anti-solvent like hexane (B92381) or diethyl ether could be an effective strategy. youtube.com
Recrystallization is performed to further enhance purity. The crystalline material obtained from the initial process is re-dissolved in a hot solvent and allowed to re-form crystals upon cooling. This process helps to remove impurities that may have been trapped in the crystal lattice during the first crystallization. The rate of cooling can influence the size and quality of the crystals; slow cooling generally favors the formation of larger, more ordered, and purer crystals. After crystallization, the product is isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under a vacuum to remove all traces of solvent.
Analytical Verification of Deuterium Enrichment and Isotopic Purity in Synthesized this compound
Confirming the isotopic enrichment and purity of synthesized this compound is essential for its validation as a reference standard. This verification is primarily accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org These techniques provide quantitative data on the degree of deuterium incorporation and confirm the location of the isotopic labels.
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated species compared to the non-deuterated (d0) and partially deuterated species can be accurately measured. The non-deuterated Ecgonidine Methyl Ester has a molecular weight of 181.23 g/mol . nist.gov For this compound, the expected molecular ion peak would be shifted by approximately 3 mass units. The isotopic purity is calculated based on the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 isotopologues. rsc.org
Interactive Data Table: Expected Mass Spectrometry Data for Ecgonidine Methyl Ester Isotopologues The following table illustrates the theoretical m/z values for the protonated molecular ions [M+H]⁺ of Ecgonidine Methyl Ester and its d3 variant. The relative abundance is used to calculate the isotopic purity.
| Isotopologue | Chemical Formula | Theoretical m/z [M+H]⁺ | Expected Relative Abundance in a High-Purity d3 Sample |
| Ecgonidine Methyl Ester (d0) | C₁₀H₁₆NO₂⁺ | 182.1176 | < 0.1% |
| Ecgonidine Methyl Ester-d1 | C₁₀H₁₅DNO₂⁺ | 183.1238 | < 1% |
| Ecgonidine Methyl Ester-d2 | C₁₀H₁₄D₂NO₂⁺ | 184.1301 | < 2% |
| This compound | C₁₀H₁₃D₃NO₂⁺ | 185.1364 | > 97% |
Note: The actual observed abundances will vary based on the success of the deuteration synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides crucial information about the specific location of the deuterium atoms within the molecule and offers another method to assess isotopic purity. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the methyl ester protons (-OCH₃) would be significantly diminished or absent. The integration of this residual signal relative to other non-deuterated protons in the molecule allows for a quantitative determination of the isotopic enrichment.
²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signal. For this compound, a single resonance would be expected in the region corresponding to the methyl ester group, confirming that the deuterium has been incorporated at the desired position. nih.gov
¹³C NMR (Carbon-13 NMR): The carbon signal of the deuterated methyl group (-CD₃) will appear as a multiplet due to C-D coupling, and its chemical shift will be slightly different from a non-deuterated methyl group, further confirming the isotopic substitution.
Together, HR-MS and NMR provide a comprehensive characterization of the synthesized this compound, confirming its molecular formula, the degree of deuterium enrichment, and the structural integrity of the compound. rsc.org
Yield Optimization, Scalability, and Economic Considerations in this compound Production
Yield Optimization: Optimizing the yield of the final deuterated product is a primary focus in its synthesis. The key step for introducing the isotopic label is the esterification of the ecgonidine carboxylic acid precursor or transesterification using a deuterated methyl source, such as d4-methanol (CD₃OD). Methodologies like Response Surface Methodology (RSM) can be employed to systematically optimize reaction conditions. ekb.eg Key parameters to investigate for yield maximization include:
Reactant Stoichiometry: The molar ratio of the deuterated methyl source to the ecgonidine precursor.
Catalyst: The type and concentration of the acid or base catalyst used to promote the esterification. researchgate.net
Temperature: Balancing reaction rate with potential side reactions or degradation. ekb.eg
Reaction Time: Ensuring the reaction proceeds to completion without forming degradation products. researchgate.net
By systematically varying these parameters, an optimal set of conditions can be identified to maximize the conversion to the desired d3-ester while minimizing the formation of impurities. stmjournals.com
Scalability: Transitioning a synthesis from a laboratory scale (milligrams to grams) to a larger, scalable process (kilograms) presents several challenges. acs.org Issues that must be addressed include:
Mass and Heat Transfer: In larger reactors, ensuring uniform mixing and temperature control is more difficult and can impact reaction consistency and yield. acs.org
Purification: Chromatographic purification, which is common in lab-scale synthesis, can be inefficient and costly at an industrial scale. Developing scalable purification methods, such as crystallization, becomes critical. nih.gov
Process Safety: Handling larger quantities of reagents and solvents requires rigorous safety protocols.
Implementing continuous flow chemistry is one modern approach to address scalability challenges, as it can offer better control over reaction parameters and simplify the scale-up process. colab.ws
Economic Considerations: The production cost of this compound is significantly higher than its non-deuterated counterpart due to several factors:
Cost of Deuterated Reagents: The primary deuterium source, such as d4-methanol or deuterated methyl iodide, is substantially more expensive than standard reagents. google.com The high cost of these starting materials is a major driver of the final product's price.
Synthesis Complexity: The synthesis may require multiple steps and stringent purification protocols to achieve high isotopic and chemical purity, adding to labor and operational costs. musechem.com
Market Demand: The market for deuterated compounds is growing, driven by their use in pharmaceutical development to improve drug metabolism profiles and as internal standards in quantitative analysis. businessresearchinsights.comdataintelo.com While this is a niche market, the high value and necessity of these compounds in research and regulated industries support their higher price point.
The economic viability of producing this compound depends on optimizing the synthetic route to maximize yield and minimize waste, thereby offsetting the high cost of the deuterated starting materials. google.com
Advanced Analytical Chemistry Methodologies Employing Ecgonidine Methyl Ester D3
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, Ecgonidine (B1247834) Methyl Ester-d3) to a sample containing the analyte of interest (Ecgonidine Methyl Ester). wikipedia.org The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and analysis. imreblank.ch This co-behavior allows for the correction of analyte losses that may occur at any stage of the analytical process, leading to highly accurate and precise results. epa.gov
The quantification in IDMS is based on the measurement of the isotope ratio of the analyte to the isotopically labeled internal standard in the sample mixture. The concentration of the analyte in the original sample can be calculated using the following general equation: canada.carsc.org
Cx = Cs * (Ws / Wx) * [(Rs - Rb) / (Rb - Rx)] * [(Ax) / (As)]
Where:
Cx is the concentration of the analyte in the sample.
Cs is the concentration of the internal standard solution.
Ws is the weight of the internal standard solution added to the sample.
Wx is the weight of the sample.
Rs is the isotope ratio of the internal standard.
Rx is the isotope ratio of the analyte in the sample (natural abundance).
Rb is the measured isotope ratio of the mixture of the sample and the internal standard.
Ax is the atomic or molecular weight of the analyte.
As is the atomic or molecular weight of the internal standard.
This equation demonstrates that the accuracy of the IDMS measurement is heavily reliant on the accurate determination of the isotope ratios and the weights of the sample and the added standard. rsc.orgosti.govnist.gov
Table 1: Key Parameters in IDMS Quantification
| Parameter | Description |
|---|---|
| Cx | Unknown concentration of the analyte to be determined. |
| Cs | Known concentration of the added isotopically labeled internal standard. |
| Wx | Weighed amount of the sample. |
| Ws | Weighed amount of the internal standard solution. |
| Rx | Isotope ratio of the naturally occurring analyte. |
| Rs | Isotope ratio of the enriched internal standard. |
| Rb | Measured isotope ratio of the final sample mixture. |
The ratio of the concentration of the internal standard to the expected concentration of the analyte is a critical parameter for achieving optimal precision and accuracy in IDMS. scioninstruments.com An ideal ratio ensures that the signals for both the analyte and the internal standard are within the linear dynamic range of the mass spectrometer and are of comparable intensity. nih.gov
Research has shown that an analyte-to-internal standard ratio close to 1:1 often provides the best results, as it minimizes the error in the measured isotope ratio. nih.gov However, the optimal ratio can vary depending on the specific analyte, the matrix, and the instrumentation used. rsc.org Therefore, it is crucial to experimentally determine the optimal concentration ratio during method development. This typically involves analyzing a series of samples with a fixed analyte concentration and varying concentrations of the internal standard to identify the ratio that yields the lowest relative standard deviation. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development Utilizing Ecgonidine Methyl Ester-d3
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. When coupled with isotope dilution, using this compound as an internal standard, GC-MS provides a robust and reliable method for the quantification of Ecgonidine Methyl Ester in complex biological matrices. researchgate.netnih.gov
Ecgonidine Methyl Ester, being a polar compound containing a hydroxyl and a carboxyl group, requires derivatization to increase its volatility and thermal stability for GC-MS analysis. rsc.org Derivatization involves chemically modifying the analyte to produce a less polar and more volatile derivative. Common derivatization techniques for compounds like Ecgonidine Methyl Ester include:
Silylation: This is a common technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net
Acylation: This involves the introduction of an acyl group, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the mass spectral characteristics of the resulting derivative. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Cocaine Metabolites
| Derivatization Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl |
| Pentafluoropropionic Anhydride | PFPA | Hydroxyl, Amine |
Optimizing the chromatographic parameters is essential for achieving good separation of Ecgonidine Methyl Ester and its deuterated standard from other matrix components and potential interferences. Key parameters to optimize in a GC method include:
GC Column: A non-polar or medium-polarity capillary column, such as a DB-1MS or DB-5MS, is typically used for the analysis of derivatized cocaine metabolites. journal-imab-bg.orgscielo.br
Oven Temperature Program: A temperature ramp is employed to ensure efficient separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100-150°C) and ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate. nih.govjournal-imab-bg.org
Injector Temperature and Mode: The injector temperature should be high enough to ensure complete volatilization of the analytes without causing thermal degradation. Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. mdpi.com
Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, and its flow rate is optimized to achieve the best chromatographic resolution and peak shape. scielo.br
In GC-MS analysis, the mass spectrometer is typically operated in the Electron Ionization (EI) mode. For quantitative analysis using this compound, Selected Ion Monitoring (SIM) is the preferred detection mode. mdpi.com SIM mode offers higher sensitivity and selectivity compared to full-scan mode by monitoring only a few specific ions characteristic of the analyte and the internal standard. nih.gov
The fragmentation pathway of Ecgonidine Methyl Ester upon electron ionization is crucial for selecting the appropriate ions for SIM analysis. The mass spectrum of underivatized Ecgonidine Methyl Ester shows a molecular ion at m/z 181. nist.gov Key fragment ions are produced through characteristic fragmentation pathways of the tropane (B1204802) ring system. researchgate.netdea.gov
For the deuterated internal standard, this compound, the molecular ion and the characteristic fragment ions will be shifted by 3 mass units, allowing for their distinct detection from the non-labeled analyte. The analysis of the fragmentation patterns of both the analyte and its deuterated analog is essential for confirming their identity and ensuring the specificity of the quantitative method. scispace.com
Table 3: Monitored Ions in SIM Mode for Ecgonidine Methyl Ester and its d3-Analog
| Compound | Molecular Ion (M+) | Key Fragment Ion 1 | Key Fragment Ion 2 |
|---|---|---|---|
| Ecgonidine Methyl Ester | m/z 181 | m/z 152 | m/z 82 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development Utilizing this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of cocaine metabolites. The development of a robust LC-MS/MS method using this compound as an internal standard involves careful optimization of chromatographic separation and mass spectrometric detection.
The goal of the chromatographic separation is to achieve retention of the analyte, resolve it from matrix interferences, and produce a symmetric peak shape for accurate integration. Given the basic and hydrophobic nature of cocaine and its metabolites, reversed-phase chromatography is commonly employed. helixchrom.com
Stationary Phases:
C18 (Octadecyl): This is a widely used stationary phase for the analysis of cocaine and its metabolites, providing good retention based on hydrophobicity. nih.govnih.gov Columns like the Agilent Poroshell 120EC-C18 have been successfully used. nih.gov
Pentafluorophenyl (PFP): PFP phases, such as the Allure® PFP Propyl, can offer alternative selectivity, particularly for compounds with aromatic rings, and may provide better peak shape and retention, especially when using highly organic mobile phases. thamesrestek.co.uk
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have been shown to be effective for separating both cocaine and the more polar metabolite, Ecgonine (B8798807) Methyl Ester. nih.gov
Mixed-Mode: Columns that combine reversed-phase and cation-exchange mechanisms, such as Coresep 100, can also effectively retain basic compounds like cocaine and its analogs. helixchrom.com
Mobile Phase Compositions: The mobile phase typically consists of an aqueous component and an organic solvent, run in either isocratic or gradient elution mode.
Organic Solvents: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency, often used in gradients with water. nih.govnih.gov Methanol (B129727) can also be used. nih.govresearchgate.net
Aqueous Phase Additives: To improve peak shape and ionization efficiency, additives are essential. Formic acid (typically at 0.1%) is frequently added to the aqueous and organic phases to promote protonation of the analytes in positive ion mode. nih.govnih.gov Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers are also used to control pH and enhance chromatographic performance. researchgate.netoup.com
Table 2: Examples of LC Conditions for Cocaine Metabolite Analysis
| Stationary Phase | Column Example | Mobile Phase Composition | Reference |
| Reversed-Phase C18 | Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 μm) | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient) | nih.gov |
| Reversed-Phase C18 | Atlantis T3 (2.1 mm x 150 mm, 3 µm) | A: 0.1% formic acid in water; B: 90:10 Acetonitrile:Mobile Phase A (gradient) | nih.gov |
| HILIC | HILIC column | Acetonitrile and an aqueous buffer (details not specified) | nih.gov |
| Pentafluorophenyl Propyl | Allure® PFP Propyl | Highly organic mobile phase | thamesrestek.co.uk |
Ionization is a critical step for transferring the analyte from the liquid phase to the gas phase as an ion, ready for mass analysis. For cocaine and its metabolites, Electrospray Ionization (ESI) is the most common and effective technique, typically operated in positive ion mode to generate protonated molecules [M+H]⁺. nih.govnih.govoup.com Atmospheric Pressure Chemical Ionization (APCI) is another option, generally better suited for less polar, lower molecular weight compounds. researchgate.netnih.gov
Optimization of the ion source parameters is essential to maximize the signal intensity and stability for this compound and the target analyte. mdpi.com Key parameters include:
Capillary Voltage: This voltage is applied to the ESI needle to create a fine spray of charged droplets. It is optimized to achieve a stable and robust signal. A typical value is around 3500 V. nih.govoup.com
Nebulizer Gas Pressure: This gas (usually nitrogen) helps to form the aerosol from the LC eluent. Its pressure is adjusted to ensure efficient nebulization without premature solvent evaporation. oup.com
Drying Gas Flow and Temperature: The drying gas aids in the desolvation of the charged droplets to release gas-phase ions. Both the flow rate and temperature are optimized to maximize ion release while minimizing thermal degradation of the analyte. nih.govoup.com
Corona Discharge Current (for APCI): In APCI, this parameter is optimized to create reagent ions from the mobile phase, which then ionize the analyte through chemical reactions. mdpi.com
The process involves infusing a standard solution of the analyte into the mass spectrometer and systematically adjusting each parameter to find the value that yields the highest and most stable ion current. mdpi.com
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.gov This process involves selecting a specific precursor ion, fragmenting it, and then monitoring a specific product ion.
Precursor Ion Selection: For Ecgonidine Methyl Ester (AEME), which has a monoisotopic mass of 181.11, the precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 182.1. For the deuterated internal standard, this compound, the precursor ion would be shifted to m/z 185.1.
Collision-Induced Dissociation (CID) and Product Ion Selection: The precursor ion is accelerated into a collision cell filled with an inert gas (like argon), causing it to fragment. The resulting product ions are characteristic of the molecule's structure. Collision-induced dissociation studies have shown that a major fragmentation pathway for cocaine-related compounds involves the loss of the ester groups. researchgate.net For AEME (m/z 182), a prominent fragment ion is observed at m/z 122. researchgate.net Therefore, the MRM transition 182 → 122 is a highly specific choice for quantification. For the d3-internal standard (m/z 185), the product ion may or may not shift, depending on the location of the deuterium (B1214612) labels relative to the fragmented portion of the molecule. If the labels are not on the fragment that is lost, the product ion will also be shifted by 3 Da, resulting in a transition of 185 → 125. If the labels are on the neutral loss fragment, the product ion would remain at m/z 122. Optimization involves selecting the most abundant and stable product ions.
The collision energy is a key parameter that is optimized for each MRM transition to maximize the production of the desired product ion.
Table 3: Proposed MRM Transitions for Ecgonidine Methyl Ester and its d3-Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ecgonidine Methyl Ester | 182.1 | 122.1 | This transition corresponds to the fragmentation of the protonated molecule. researchgate.net |
| This compound | 185.1 | 125.1 or 122.1 | The product ion depends on the position of the deuterium labels on the molecule. |
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, offers a significant advantage over nominal mass instruments like triple quadrupoles. HRMS provides accurate mass measurements to within a few parts per million (ppm), which allows for the determination of an ion's elemental formula. rsc.org
For this compound (C₁₀H₁₂D₃NO₂), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated with high precision. When analyzing a sample, HRMS can measure the m/z of a detected ion to several decimal places. If this measured mass matches the theoretical exact mass of the target ion within a narrow mass tolerance window (e.g., < 5 ppm), it provides extremely high confidence in the compound's identification. This capability is invaluable for eliminating false positives caused by isobaric interferences—different compounds that have the same nominal mass but different elemental compositions and thus different exact masses. rsc.org This is particularly useful in complex matrices where the potential for co-eluting interferences is high.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation of Synthesized this compound
Before this compound can be used as a reliable internal standard, its chemical structure, purity, and the exact location of the deuterium labels must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms. The spectrum of the deuterated compound will be very similar to that of the non-deuterated analog, confirming the integrity of the carbon skeleton. The carbon atom(s) bonded to deuterium may show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield isotopic shift.
High-Resolution Mass Spectrometry (HRMS): As mentioned previously, HRMS is used to confirm the elemental composition. By measuring the accurate mass of the molecular ion, analysts can verify that the synthesized compound has the correct formula (C₁₀H₁₂D₃NO₂) and that three deuterium atoms have been successfully incorporated. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS): GC-MS with electron ionization provides a characteristic fragmentation pattern, or "fingerprint," for a molecule. The mass spectrum of the synthesized this compound can be compared to a reference spectrum of the non-deuterated standard. nist.govnih.gov The molecular ion will be shifted by +3 mass units, and key fragments containing the deuterium labels will also be shifted accordingly, helping to pinpoint the location of the labels. nih.gov
These techniques, used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and suitability as an internal standard for quantitative analytical methods.
Rigorous Method Validation Parameters for this compound Based Assays
Sensitivity Assessment: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In methods employing EME-d3 as an internal standard for the analysis of EME, these limits are crucial for detecting low levels of cocaine metabolite exposure.
Research has demonstrated the high sensitivity of these methods across various biological samples. For instance, an LC-MS/MS method developed for the analysis of EME in whole blood reported an LOD ranging from 0.2 to 0.9 ng/mL and an LLOQ between 1.9 and 3.2 ng/mL. nih.gov Another study utilizing on-line sample extraction coupled with rapid HPLC-ESI-MS/MS for urine analysis established an LOD of 0.5 ng/mL for EME. oup.com The sensitivity can vary based on the matrix and the specifics of the analytical technique. For example, a method for blood, urine, oral fluid, hair, and nails achieved an LOD of 0.005 ng/mL and an LLOQ of 0.025 ng/mL. nih.gov In contrast, a GC-MS method for urine reported a higher LOQ of 15 ng/mL. chromatographyonline.com
Table 1: LOD and LOQ for Ecgonidine Methyl Ester (EME) in Various Analytical Methods
| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Source |
|---|---|---|---|---|
| Whole Blood | LC-MS/MS | 0.2 - 0.9 | 1.9 - 3.2 | nih.gov |
| Whole Blood | LC-MS/MS | Not Reported | 8.0 | nih.govresearchgate.net |
| Urine | HPLC-ESI-MS/MS | 0.5 | 7.5 | oup.com |
| Blood, Urine, Oral Fluid, Hair, Nail | SPE-UHPLC-ESI-MS/MS | 0.005 | 0.025 | nih.gov |
| Oral Fluid, Plasma | GC-MS | Not Reported | 2.5 | nih.gov |
| Urine | GC-MS | Not Reported | 15 | chromatographyonline.com |
Precision (Intra-day and Inter-day Variability) and Accuracy Evaluation
Precision refers to the closeness of repeated measurements, typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). It is assessed within a single day (intra-day or repeatability) and across different days (inter-day or intermediate precision). Accuracy is the closeness of a measured value to the true value, often expressed as percent bias. The use of EME-d3 is fundamental to achieving high precision and accuracy, as it compensates for potential analytical variability. texilajournal.com
Validation studies consistently demonstrate excellent precision and accuracy for methods quantifying EME with its deuterated internal standard. An LC-MS/MS method for whole blood reported inter-day precision of less than 10% (%RSD) and accuracy within 12% (BIAS). nih.govresearchgate.net Similarly, another LC-MS/MS method for human plasma showed intra-day and inter-day precision and accuracy to be better than 13.0%. nih.gov In a study on urine samples, the within-day and between-day precision was found to be less than 10% (%CV), with the mean accuracy ranging from 97% to 113%. oup.com These results fall well within the typical acceptance criteria set by regulatory bodies like the FDA, which generally require precision within ≤15% CV and accuracy within ±15% bias. nih.gov
Table 2: Precision and Accuracy Data for EME Quantification Using EME-d3
| Matrix | Parameter | Value | Source |
|---|---|---|---|
| Whole Blood | Inter-day Precision (%RSD) | < 10% | nih.govresearchgate.net |
| Whole Blood | Accuracy (BIAS) | < 12% | nih.govresearchgate.net |
| Human Plasma | Intra- & Inter-day Precision & Accuracy | < 13.0% | nih.gov |
| Urine | Within- & Between-day Precision (%CV) | < 10% | oup.com |
| Urine | Mean Accuracy | 97% - 113% | oup.com |
| Various Matrices | Within-run Precision (%CV) | 2.9% - 4.0% | nih.gov |
| Various Matrices | Between-run Precision (%CV) | 3.7% - 4.4% | nih.gov |
Selectivity, Specificity, and Robustness Testing
Selectivity and specificity are measures of a method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. oup.com Tandem mass spectrometry (MS/MS) offers high specificity by monitoring unique precursor-to-product ion transitions for both the analyte (EME) and the internal standard (EME-d3). nih.gov This ensures that the detected signal originates solely from the target compounds, thereby preventing interference from other substances in the matrix. nih.govoup.com
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. While specific robustness testing data is not always detailed in published literature, the use of a stable isotope-labeled internal standard like EME-d3 inherently enhances method robustness. clearsynth.com Because EME-d3 is chemically identical to EME, it behaves similarly during extraction, chromatography, and ionization. texilajournal.com This means that minor fluctuations in factors like mobile phase composition, pH, temperature, or instrument conditions will affect both the analyte and the internal standard proportionally. The ratio of their responses remains constant, ensuring the reliability and ruggedness of the analytical results. lcms.cz
Matrix Effect Evaluation and Compensation Strategies
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting substances from the sample matrix. nih.gov This can significantly impact the accuracy and precision of LC-MS/MS assays. nih.gov The primary and most effective compensation strategy for the matrix effect is the use of a co-eluting, stable isotope-labeled internal standard. texilajournal.comnih.gov
This compound is the ideal internal standard for EME because it has the same chemical properties and chromatographic retention time but a different mass. texilajournal.com Consequently, it experiences the same degree of ion suppression or enhancement as the unlabeled EME. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is effectively normalized, leading to accurate quantification. lcms.cz
Studies have quantified the matrix effect in EME analysis. One method reported a matrix factor ranging from 0.817 to 1.10, indicating that the matrix effect was low and well-controlled. nih.gov Another study across multiple matrices found ionization suppression between -4.6% and -14.4%. nih.gov The successful validation in these studies underscores the effectiveness of EME-d3 in compensating for these effects and ensuring the integrity of the quantitative data.
Application of Ecgonidine Methyl Ester D3 in Mechanistic Studies and Pathway Elucidation
Investigation of In Vitro Biotransformation Pathways of Ecgonine (B8798807) Derivatives
The study of how ecgonine derivatives are transformed within biological systems is crucial for understanding their pharmacokinetics and toxicology. Ecgonidine (B1247834) Methyl Ester-d3 is instrumental in these in vitro investigations.
Enzymatic Reaction Monitoring and Kinetic Studies Using Ecgonidine Methyl Ester-d3 as Tracer
In the study of enzymatic reactions, this compound is employed as a stable isotope-labeled internal standard (SIL-IS). This allows for precise quantification of the analyte of interest, even at low concentrations, by mass spectrometry. By introducing a known concentration of this compound into an enzymatic assay, researchers can accurately monitor the rate of formation or degradation of the non-labeled ecgonidine methyl ester. This approach is fundamental for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the efficiency and capacity of the enzymes involved.
Identification of Metabolites and Transformation Products through Isotope Tracing
The deuterium (B1214612) atoms on this compound act as a tracer, enabling researchers to distinguish between the compound introduced into the system and its subsequent metabolites. When analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), the mass difference of three daltons between the deuterated standard and any unlabeled metabolites allows for the clear identification of transformation products. This is particularly valuable in complex biological matrices where numerous endogenous compounds could interfere with the analysis. The distinct isotopic signature of the metabolites derived from this compound confirms their origin and helps in the elucidation of the biotransformation pathways.
Application in Isolated Enzyme Systems (e.g., Cytochrome P450, Esterases)
To understand the specific roles of different enzymes, in vitro studies are often conducted using isolated enzyme systems. This compound is utilized in assays with enzymes such as cytochrome P450 (CYP450) and various esterases, which are known to be involved in drug metabolism. For instance, by incubating this compound with human liver microsomes, which are rich in CYP450 enzymes, or with purified esterases, researchers can determine which specific enzymes are responsible for its metabolism and the nature of the resulting products.
Substrate Specificity and Inhibitor Profiling Studies
Understanding which enzymes interact with a compound and what other substances might interfere with this interaction is a key aspect of drug metabolism research. This compound can be used as a probe substrate to assess the substrate specificity of various enzymes. Furthermore, it is employed in inhibitor profiling studies where the ability of other compounds to inhibit the metabolism of this compound is measured. This provides valuable information about potential drug-drug interactions.
Elucidation of Chemical Degradation Mechanisms for Related Alkaloids
Beyond enzymatic transformations, the chemical stability of cocaine-related alkaloids is of significant interest, particularly in forensic and environmental contexts.
Photolytic Degradation Pathways under Controlled Irradiation
Currently, there is a lack of specific research findings in the public domain detailing the photolytic degradation pathways of this compound or its non-deuterated form, anhydroecgonine (B8767336) methyl ester (AEME), under controlled irradiation conditions. While the thermal decomposition of cocaine and the subsequent degradation of AEME in biological matrices have been studied, the influence of light on its stability and transformation products remains an area for future investigation.
Thermal Decomposition and Pyrolysis Product Identification
The formation of ecgonidine methyl ester is a direct consequence of the thermal decomposition of cocaine base, a process that occurs at the high temperatures associated with smoking crack cocaine (approximately 260°C). scielo.broup.com The primary pyrolysis products are ecgonidine methyl ester and benzoic acid. scielo.br The mechanism of this thermal elimination of benzoic acid from cocaine is temperature-dependent.
In the temperature range of 200-500°C, a trans-elimination is the exclusive pathway, leading to the formation of ecgonidine methyl ester. scielo.br However, at temperatures exceeding 500°C, a secondary cis-elimination mechanism becomes significant, resulting in the formation of a different isomer, methylisoecgonidine. scielo.br At 600°C, this cis-elimination pathway is the predominant one. scielo.br
The use of this compound as an internal standard in studies analyzing the pyrolysis products of cocaine allows for precise quantification and differentiation from any endogenously formed ecgonidine methyl ester.
Table 1: Thermal Decomposition Products of Cocaine
| Temperature Range | Predominant Mechanism | Primary Product(s) |
|---|---|---|
| 200-500°C | trans-elimination | Ecgonidine Methyl Ester, Benzoic Acid |
Influence of Environmental Factors on Compound Persistence and Transformation
The stability of ecgonidine methyl ester, and by extension its deuterated analog, is significantly influenced by environmental factors, particularly in biological matrices. Studies on the degradation of AEME in human plasma and urine have provided valuable insights into its persistence.
The degradation of AEME is primarily driven by two mechanisms: chemical hydrolysis at basic pH and enzymatic hydrolysis mediated by butyrylcholinesterase. nih.govoup.com In human plasma, approximately 50% of AEME hydrolyzes to its metabolite, anhydroecgonine (ecgonidine), within 5 days at room temperature and within 13 days at 4°C. nih.gov The rate of hydrolysis is markedly reduced by the addition of esterase inhibitors like sodium fluoride. nih.govoup.com
The pH of the medium plays a crucial role in the chemical stability of AEME. It is significantly more stable in acidic conditions (pH 5) and degrades rapidly at a basic pH. oup.com In contrast to cocaine, AEME has been found to be more stable in urine samples during storage, which is attributed to the resonance stabilization of its methyl ester group. scielo.br
Table 2: Factors Influencing Ecgonidine Methyl Ester (AEME) Degradation
| Factor | Influence on Degradation | Key Findings |
|---|---|---|
| Temperature | Increased temperature accelerates degradation. nih.govnih.gov | 50% hydrolysis in 5 days at room temperature vs. 13 days at 4°C in human plasma. nih.gov |
| pH | Basic pH accelerates chemical hydrolysis. oup.com | Significantly more stable at pH 5. oup.com |
| Enzymes | Butyrylcholinesterase enzymatically hydrolyzes AEME to anhydroecgonine. nih.govoup.com | Degradation is significantly reduced by esterase inhibitors. nih.govoup.com |
Biosynthetic Pathway Tracing in Plant or Microbial Systems
Ecgonine methyl ester is a pivotal intermediate in the biosynthesis of cocaine within the coca plant (Erythroxylum coca). ontosight.aiwikipedia.orgresearchgate.net The use of isotopically labeled compounds, such as this compound, is a fundamental technique for tracing the intricate steps of this alkaloid's biosynthetic pathway.
Isotope Feeding Experiments for Identifying Precursor Incorporation
Isotope feeding experiments are instrumental in elucidating biosynthetic pathways. In the context of cocaine biosynthesis, precursors labeled with stable isotopes (like deuterium) are introduced to the plant system. The subsequent isolation and analysis of downstream metabolites can reveal whether the labeled precursor has been incorporated.
While specific studies detailing the feeding of this compound to E. coca are not prevalent, the principle is well-established. If this compound were administered to the plant, the deuterium label would be expected to be retained in the final cocaine molecule, provided it is taken up and utilized by the plant's enzymatic machinery. This would confirm its role as a direct precursor. Previous isotopic labeling experiments have indeed confirmed that ecgonine methyl ester is the immediate precursor to cocaine. up.ac.za
Isolation and Identification of Deuterium-Labeled Biosynthetic Intermediates
Following a theoretical feeding experiment with this compound, the primary deuterium-labeled biosynthetic intermediate expected would be cocaine-d3. The deuterium atoms on the methyl ester group of this compound would remain intact during the subsequent enzymatic step.
The key transformation is the benzoylation of the hydroxyl group at the C-3 position of the tropane (B1204802) ring. This reaction is catalyzed by the enzyme cocaine synthase, which transfers a benzoyl group from benzoyl-CoA to ecgonine methyl ester. researchgate.net Therefore, the resulting cocaine molecule would carry the deuterium label on its methyl ester moiety.
Table 3: Theoretical Deuterium-Labeled Intermediates from this compound Feeding
| Labeled Precursor Fed | Expected Labeled Intermediate | Analytical Confirmation |
|---|
Elucidation of Enzymatic Steps in Alkaloid Biosynthesis
The final step in the biosynthesis of cocaine involves the enzymatic conversion of ecgonine methyl ester. The enzyme responsible for this transformation is cocaine synthase , also known as benzoyl-CoA:ecgonine O-benzoyltransferase . researchgate.net
This enzyme catalyzes the transfer of a benzoyl group from the donor molecule, benzoyl-CoA, to the 3-hydroxyl group of ecgonine methyl ester. This esterification reaction results in the formation of cocaine. The use of this compound in in vitro enzymatic assays with purified cocaine synthase could be employed to study the kinetics and mechanism of this reaction with high precision, using mass spectrometry to track the formation of the deuterated product.
The biosynthesis leading to ecgonine methyl ester itself is a complex pathway starting from L-arginine or L-ornithine and involving multiple enzymatic steps to form the tropane ring structure. researchgate.net The methylation of the carboxylic acid group to form the methyl ester is catalyzed by an ecgonine methyl ester synthase . ontosight.ai
Emerging Research Frontiers and Future Directions for Ecgonidine Methyl Ester D3 Applications
Development of Novel Analytical Platforms and Miniaturized Devices Incorporating Ecgonidine (B1247834) Methyl Ester-d3 Standards
The evolution of analytical chemistry is trending towards the development of portable, rapid, and miniaturized analytical systems. In this context, Ecgonidine Methyl Ester-d3 is poised to become a critical component in the next generation of these devices designed for on-site and real-time monitoring of cocaine and its metabolites. While traditionally utilized in laboratory-based platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the unique properties of this deuterated standard make it highly suitable for integration into novel analytical platforms. nih.govnih.govnih.gov
The development of microfluidic devices, often referred to as "lab-on-a-chip" technology, represents a significant frontier. These systems integrate sample preparation, separation, and detection into a single, small-format device. The incorporation of this compound as an internal standard within these miniaturized platforms can ensure the accuracy and reliability of quantitative measurements, a crucial factor for forensic and clinical applications. The precise dispensing of nanoliter volumes of the standard within the microfluidic channels can be automated, minimizing sample handling and potential for human error.
Another emerging area is the development of portable mass spectrometers. As these instruments become more compact and field-deployable, the need for stable, reliable internal standards like this compound will grow. Its stability and distinct mass shift from the non-deuterated analyte make it an ideal calibrant for such systems, enabling accurate quantification outside of a traditional laboratory setting.
The following table outlines the potential integration of this compound in emerging analytical platforms:
| Analytical Platform | Role of this compound | Potential Advantages |
| Microfluidic Devices | Internal standard for on-chip quantification | Reduced sample and reagent consumption, faster analysis times, portability |
| Portable Mass Spectrometers | Calibrant and internal standard | Enables accurate on-site quantitative analysis, rapid screening |
| Electrochemical Sensors | Calibrant for sensor response | Potential for low-cost, disposable sensors for preliminary screening |
Integration into High-Throughput Screening (HTS) and Automation Workflows for Chemical Analysis
High-throughput screening (HTS) and automated analytical workflows are essential in modern toxicology and forensic laboratories to process large numbers of samples efficiently. This compound is a key enabler for the automation of cocaine and metabolite analysis. Its use as an internal standard is fundamental to achieving the precision and accuracy required in automated systems. oup.com
In automated workflows, robotic liquid handlers are programmed to add a precise amount of this compound solution to each sample prior to extraction and analysis. This "spiking" step is critical, as the deuterated standard co-elutes with the target analyte (Ecgonidine Methyl Ester) and experiences similar effects from the sample matrix and instrument variability. oup.com By calculating the ratio of the analyte to the internal standard, accurate quantification can be achieved, even with the inherent variations of high-throughput processing.
The compatibility of this compound with various extraction techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), further facilitates its integration into automated workflows. research-solution.com These extraction methods can be performed on 96-well plates, allowing for the simultaneous processing of numerous samples. The stability of the deuterated compound ensures its integrity throughout these automated procedures.
A study on the rapid confirmation and quantitation of cocaine and its metabolites in urine demonstrated a high-throughput HPLC-MS/MS method where the total analysis time, including extraction and chromatography, was less than 3.5 minutes per sample. oup.com This was made possible by the use of deuterated internal standards, including one for ecgonine (B8798807) methyl ester. oup.com
Application in Advanced Mass Spectrometry Imaging (MSI) Techniques for Spatial Distribution Studies
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section or a hair strand. While the direct application of this compound in published MSI studies is not yet widespread, its potential as a standard in this field is significant.
In MSI, particularly in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, there is a need for internal standards that can be applied to the sample surface to normalize the ion signal and allow for semi-quantitative or quantitative analysis. A study on the analysis of cocaine and its metabolites in hair strands using MALDI-MSI demonstrated the ability to map the distribution of these compounds along the hair. scielo.brresearchgate.net While this study used a deuterated standard for a related metabolite, the principle directly applies to this compound. scielo.brresearchgate.net
By applying a uniform layer of this compound to the sample prior to MSI analysis, it can serve as a valuable tool for correcting variations in matrix deposition and ionization efficiency across the sample surface. This would enable a more accurate representation of the spatial distribution and relative abundance of Ecgonidine Methyl Ester in complex biological matrices. This is particularly relevant for forensic investigations, where understanding the timeline of drug exposure through hair analysis is crucial.
Role in Multi-Omics Research Methodologies, particularly in Specialized Metabolomics and Flux Analysis
Multi-omics approaches, which involve the integrated analysis of various "omes" such as the genome, proteome, and metabolome, are providing unprecedented insights into complex biological systems. In the context of toxicology and drug metabolism, metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is particularly relevant.
This compound serves as an essential internal standard in targeted metabolomics studies focused on the cocaine metabolic pathway. cerilliant.com Its use allows for the precise and accurate quantification of its non-deuterated counterpart, Ecgonidine Methyl Ester, in various biological fluids. nih.gov This is crucial for understanding the pharmacokinetics of cocaine and how its metabolism may be influenced by genetic factors, co-administered substances, or disease states.
While its direct role in flux analysis—the study of metabolic rates—is less defined, the accurate quantification of metabolite levels provided by the use of deuterated standards like this compound is a prerequisite for such studies. By accurately measuring changes in metabolite concentrations over time, researchers can model the dynamics of cocaine metabolism and clearance.
The following table summarizes the key characteristics of this compound that are advantageous for metabolomics studies:
| Property | Advantage in Metabolomics |
| Isotopic Labeling | Distinct mass from the endogenous analyte, allowing for clear differentiation in mass spectrometry. |
| Chemical Similarity | Behaves identically to the analyte during sample preparation and analysis, correcting for matrix effects and instrument variability. |
| Stability | Maintains its isotopic purity and chemical structure throughout the analytical process. |
Challenges and Opportunities in Expanding the Applicability of Deuterated Ecgonine Derivatives in Chemical Research
The use of deuterated ecgonine derivatives, including this compound, presents both challenges and significant opportunities for advancing chemical research.
Challenges:
Synthesis and Cost: The synthesis of isotopically labeled compounds can be complex and expensive, potentially limiting their accessibility for some research applications.
Isotopic Purity: Ensuring high isotopic purity is crucial for accurate quantification. The presence of unlabeled or partially labeled species can interfere with the analysis.
Limited Availability of Standards: While standards for major metabolites are available, the development of a broader range of deuterated ecgonine derivatives for comprehensive metabolic profiling remains a challenge.
Opportunities:
Elucidation of Metabolic Pathways: The use of a suite of deuterated ecgonine derivatives can help to trace the metabolic fate of cocaine in greater detail, potentially identifying novel or minor metabolic pathways.
Improved Pharmacokinetic and Pharmacodynamic Modeling: Accurate quantification using deuterated standards can lead to more precise pharmacokinetic and pharmacodynamic models, enhancing our understanding of drug action and toxicity.
Development of More Specific Biomarkers: By enabling the accurate measurement of specific metabolites and their ratios, deuterated standards can aid in the development of more specific biomarkers for different routes of cocaine administration or for monitoring the efficacy of treatment strategies.
Advancements in Analytical Methodologies: The demand for high-quality deuterated standards drives innovation in analytical techniques, leading to methods with improved sensitivity, specificity, and throughput.
Q & A
Q. What are the primary applications of this compound in metabolic studies?
- Methodological Answer : Its deuterated structure enables use as an internal standard in mass spectrometry for quantifying metabolites in biological matrices. When designing assays, validate its inertness in the target biological system via control experiments to rule out isotopic interference in enzymatic or metabolic pathways .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic effects in this compound during kinetic studies?
- Methodological Answer : Incorporate deuterium kinetic isotope effect (KIE) controls by comparing reaction rates with non-deuterated analogs. Use computational modeling (e.g., density functional theory) to predict isotopic impacts on reaction pathways. Replicate experiments under varying pH and temperature to isolate isotopic effects from environmental variables .
Q. What strategies are effective for resolving contradictions in isotopic purity data across multiple studies?
- Methodological Answer : Conduct inter-laboratory comparisons using standardized reference materials. Apply sensitivity analyses to identify methodological variables (e.g., NMR pulse sequences, MS ionization efficiency) contributing to discrepancies. Cross-validate results with orthogonal techniques (e.g., infrared spectroscopy for functional group analysis) .
Q. How should ethical considerations influence data collection and sharing in studies involving this compound?
- Methodological Answer : Pseudonymize datasets containing sensitive biological or synthetic protocols, with access restricted to authorized personnel. Store raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata detailing synthesis conditions and analytical parameters. Obtain ethical approval for studies involving human/animal-derived samples, specifying data anonymization protocols .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, accounting for variability in deuterium incorporation. Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals. Include negative controls (non-deuterated compound) to isolate toxicity attributable to isotopic substitution .
Q. How can researchers ensure reproducibility when synthesizing this compound across laboratories?
- Methodological Answer : Publish detailed synthesis protocols, including solvent purity, catalyst ratios, and reaction timelines. Use centralized reference materials for calibration. Document deviations in real-time lab notebooks and share via open-access platforms. Collaborate with third-party labs for independent replication .
Data Analysis and Reporting
Q. What are the best practices for presenting isotopic purity data in peer-reviewed journals?
- Methodological Answer : Include raw NMR/MS spectra in supplementary materials, annotated with integration values and signal-to-noise ratios. Tabulate deuterium incorporation rates across batches, highlighting statistical outliers. Compare results with established thresholds (e.g., ≥98% isotopic purity for pharmacokinetic studies) .
Q. How should researchers address limitations in detection limits when analyzing trace quantities of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
